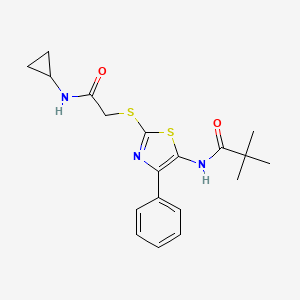

N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pivalamide

Description

Properties

IUPAC Name |

N-[2-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S2/c1-19(2,3)17(24)22-16-15(12-7-5-4-6-8-12)21-18(26-16)25-11-14(23)20-13-9-10-13/h4-8,13H,9-11H2,1-3H3,(H,20,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNUMIZKMBAUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=C(S1)SCC(=O)NC2CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pivalamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and immune modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target proteins, and efficacy in various studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N3O2S, with a molecular weight of approximately 363.52 g/mol. The compound features a thiazole ring, a pivalamide moiety, and a cyclopropyl amino group, contributing to its unique pharmacological properties.

The primary mechanism through which this compound exerts its effects is through the modulation of immune responses. Specifically, it targets the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response and has implications for antitumor activity. By activating STING, the compound enhances the production of type I interferons and other cytokines, leading to an increased immune response against tumors.

Biological Activity

Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. Key findings include:

- Antitumor Efficacy : In vitro studies demonstrate that this compound effectively inhibits cell proliferation in multiple cancer types, including breast and colon cancer cells.

- Immune Activation : The compound has been shown to activate dendritic cells and macrophages, enhancing their ability to present antigens and stimulate T-cell responses .

- Cell Cycle Arrest : Mechanistic studies reveal that treatment with this compound leads to G1 phase cell cycle arrest in cancer cells, which is associated with upregulation of cyclin-dependent kinase inhibitors.

Study 1: Antitumor Activity in Xenograft Models

A recent study evaluated the efficacy of this compound in vivo using xenograft models of human tumors. The results indicated a significant reduction in tumor volume compared to control groups, with minimal toxicity observed in normal tissues.

Study 2: Immune Modulation

Another investigation focused on the immune-modulatory effects of the compound. Mice treated with this compound exhibited enhanced T-cell activation and increased levels of circulating cytokines such as IL-6 and TNF-alpha, indicating a robust immune response.

Summary Table of Biological Activity

| Activity Type | Observations | References |

|---|---|---|

| Antitumor Efficacy | Significant inhibition of tumor growth in xenografts | |

| Immune Activation | Enhanced dendritic cell and macrophage function | |

| Cell Cycle Arrest | Induction of G1 phase arrest |

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives, including N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pivalamide, exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound interacts with specific targets within cancer cells, potentially inhibiting cell proliferation and inducing apoptosis.

- Case Studies : In vitro studies have demonstrated that this compound can reduce the viability of cancer cells by disrupting critical signaling pathways associated with cell growth and survival.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiazole derivatives are known for their effectiveness against a range of pathogens.

- Target Pathogens : Research has highlighted its efficacy against both Gram-positive and Gram-negative bacteria.

- Case Studies : In laboratory settings, this compound demonstrated bactericidal activity comparable to established antibiotics.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions that require careful selection of reagents to ensure high yields and purity.

- Synthetic Pathway :

- Step 1: Formation of the thiazole ring.

- Step 2: Introduction of the cyclopropylamino group.

- Step 3: Coupling with pivalamide.

This synthetic approach is crucial for understanding the structure-activity relationship (SAR) in drug development.

Potential Applications in Drug Discovery

This compound exemplifies ongoing research into thiazole derivatives for therapeutic applications. Its potential applications include:

| Application Area | Description |

|---|---|

| Anticancer Therapy | Targeting specific cancer cell pathways to induce apoptosis |

| Antimicrobial Treatment | Effective against a variety of bacterial strains |

| Drug Development | Exploration of SAR to optimize efficacy and reduce side effects |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on thiazole core modifications, substituent variations, and biological activity. Below is a detailed comparison:

Structural Analogues

Structure-Activity Relationships (SAR)

- Thiazole Position 4 : Phenyl groups (target compound) vs. pyridinyl () or methyl () groups influence lipophilicity and target engagement.

- Thioether Linkage: Cyclopropylamino-oxoethyl (target) vs. nitroaryl () or morpholino () groups modulate electronic and steric interactions with biological targets.

- Amide Group : Pivalamide’s tert-butyl moiety (target) likely reduces metabolic clearance compared to simpler amides (e.g., ’s hydrazides) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pivalamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclopropylamine derivatives and thiazole precursors. Key steps include thioether bond formation between the thiazole core and the cyclopropylamino-acetamide side chain. Optimization strategies include:

- Using microwave-assisted synthesis to enhance reaction efficiency (e.g., 100–120°C, 30–60 minutes under inert atmosphere) .

- Adjusting solvent systems (e.g., DMSO:H2O mixtures) and catalysts (e.g., copper iodide with N,N-dimethyl ethylenediamine) to improve regioselectivity .

- Monitoring intermediates via TLC and purifying via silica gel chromatography (>90% purity) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for cyclopropyl (δ 0.5–1.5 ppm), thiazole protons (δ 7.0–8.5 ppm), and pivalamide groups (δ 1.2–1.4 ppm) .

- HRMS : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error .

- IR Spectroscopy : Validate carbonyl stretches (1650–1750 cm<sup>-1</sup>) and thioether bonds (600–700 cm<sup>-1</sup>) .

Q. How can researchers address solubility challenges during pharmacological testing of this compound?

- Methodological Answer :

- Use co-solvents like DMSO (≤5% v/v) or cyclodextrin derivatives to enhance aqueous solubility .

- Modify formulation via nanoemulsion or liposomal encapsulation for in vivo studies .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to evaluate the roles of the cyclopropylamino and thiazole moieties in bioactivity?

- Methodological Answer :

- Synthetic Modifications : Replace cyclopropylamino with cyclohexyl or tert-butyl groups to assess steric effects. Substitute the thiazole ring with oxazole or pyridine analogs .

- Bioactivity Assays : Test derivatives against target proteins (e.g., tau aggregates via Thioflavin T fluorescence assays) to correlate structural changes with inhibitory potency .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and guide SAR .

Q. What experimental approaches can resolve discrepancies in bioactivity data between in vitro and cellular assays?

- Methodological Answer :

- Dose-Response Curves : Compare IC50 values across assays to identify off-target effects .

- Metabolic Stability Tests : Use liver microsomes to assess compound degradation, which may explain reduced cellular efficacy .

- Orthogonal Assays : Validate results with techniques like filter trap assays for tau aggregation or SPR for binding kinetics .

Q. How can microwave-assisted synthesis be optimized to improve the yield of key intermediates?

- Methodological Answer :

- Parameter Screening : Test temperatures (80–150°C), irradiation times (10–90 minutes), and solvent polarities (DMF vs. DMSO) .

- Catalyst Systems : Evaluate copper(I) iodide with ascorbic acid vs. palladium catalysts for cross-coupling steps .

- Workflow Automation : Use robotic platforms for high-throughput condition screening .

Q. What strategies are recommended for assessing metabolic stability and cytochrome P450 interactions?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to measure IC50 values and predict drug-drug interactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between Thioflavin T fluorescence and filter trap assays in tau aggregation studies?

- Methodological Answer :

- Assay Specificity : Thioflavin T detects fibril formation, while filter traps capture larger aggregates. Cross-validate with TEM imaging .

- Kinetic Profiling : Compare time-dependent aggregation curves to identify phase-specific discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.